molecular formula LiC2H5O<br>C2H5LiO B1592524 Lithium ethoxide CAS No. 2388-07-0

Lithium ethoxide

Cat. No.: B1592524
CAS No.: 2388-07-0
M. Wt: 52 g/mol
InChI Key: AZVCGYPLLBEUNV-UHFFFAOYSA-N
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Description

Lithium ethoxide, also known as lithium ethanolate or lithium ethylate, is an organometallic compound with the chemical formula CH₃CH₂OLi. It is a white crystalline substance that is widely used in various chemical processes and industrial applications. This compound is known for its reactivity and is commonly used as a strong base in organic synthesis.

Scientific Research Applications

Lithium ethoxide has a wide range of applications in scientific research and industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium ethoxide can be synthesized by reacting metallic lithium with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as follows: [ 2Li + 2C_2H_5OH \rightarrow 2C_2H_5OLi + H_2 ] In this reaction, lithium metal reacts with ethanol to form this compound and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving lithium metal in ethanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The resulting this compound is then purified and dried to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Lithium ethoxide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium acetate and water.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions:

    Oxidation: this compound reacts with oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: It can reduce certain organic compounds in the presence of appropriate catalysts.

    Substitution: this compound can react with alkyl halides to form ethers.

Major Products Formed:

    Oxidation: Lithium acetate and water.

    Reduction: Reduced organic compounds.

    Substitution: Ethers and other substituted products.

Comparison with Similar Compounds

Lithium ethoxide is part of a family of lithium alkoxides, which include:

  • Lithium methoxide (CH₃OLi)
  • Lithium propoxide (C₃H₇OLi)
  • Lithium butoxide (C₄H₉OLi)

Comparison:

This compound stands out due to its unique combination of reactivity, solubility, and suitability for specific industrial applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

lithium;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVCGYPLLBEUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LiC2H5O, C2H5LiO
Record name lithium ethoxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635377
Record name Lithium ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-07-0
Record name Lithium ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium ethoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of lithium ethoxide?

A1: this compound has the molecular formula C2H5LiO and a molecular weight of 58.05 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting lithium metal with ethanol. The reaction is typically carried out in an inert atmosphere to prevent the decomposition of this compound by moisture. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study this compound. For instance, 1H NMR spectroscopy has been used to investigate the formation of this compound in solutions containing lithium tert-butoxide and titanium(iv) isopropoxide. [, ]

Q4: Is this compound stable under ambient conditions?

A4: this compound is highly reactive with moisture and air, readily decomposing upon exposure. Therefore, it needs to be handled and stored under inert conditions, typically using a dry, oxygen-free environment.

Q5: Are there any studies on improving the stability of this compound?

A5: While specific stability enhancement strategies for this compound are not extensively discussed in the provided research, its use in solutions and immediate application in reactions are common practices to minimize degradation.

Q6: What are some notable catalytic applications of this compound?

A6: this compound serves as a catalyst in various organic reactions. For example, it catalyzes the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from 3-hydroxy-3-methyl-2-butanone and malononitrile. [] It also plays a catalytic role in the dimerization or cyclization of benzylic hydrocarbons via C-H bond activation. []

Q7: How does this compound promote the formation of network polysilanes?

A7: this compound acts as a catalyst in the disproportionation reaction of alkoxydisilanes, leading to the formation of network polysilanes. [, ]

Q8: Can this compound be used to prepare lithium niobate materials?

A8: Yes, this compound is a crucial precursor in the sol-gel synthesis of lithium niobate (LiNbO3). It reacts with niobium ethoxide to form a bimetallic alkoxide, which upon hydrolysis and heat treatment, yields LiNbO3. [, , , ]

Q9: What is the role of this compound in the preparation of LiTa3O8?

A9: Similar to its role in LiNbO3 synthesis, this compound is a starting material in both the sol-gel and solid-state reaction methods for preparing lithium tantalate (LiTa3O8). [, ]

Q10: Does this compound have a role in lithium-ion battery technologies?

A10: While not directly used as an electrolyte component, this compound is identified as a potential component of the solid electrolyte interphase (SEI) layer formed on the electrodes of lithium-ion batteries. [, ]

Q11: How does the presence of this compound impact the SEI in lithium-ion batteries?

A11: The formation and composition of the SEI are complex and influenced by various factors. The presence of this compound in the SEI might affect its properties, but more research is needed to understand its precise role. [, ]

Q12: Have computational methods been employed to study this compound?

A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of reactions involving this compound, such as its catalytic role in the synthesis of furan derivatives. [, , ]

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